molecular formula C18H11BrN4O4 B6139155 N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

货号 B6139155
分子量: 427.2 g/mol
InChI 键: ZOYQLRQHDUSQBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide, also known as BRD0705, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene transcription and epigenetic regulation. BRD4 has been implicated in various diseases, including cancer, inflammation, and viral infections. BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide binds to the bromodomain of BRD4, which prevents its interaction with acetylated histones and other transcriptional co-activators. This leads to the suppression of gene transcription, particularly of oncogenes and pro-inflammatory cytokines. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells and to inhibit viral replication by disrupting the formation of viral protein complexes.
Biochemical and physiological effects:
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been shown to have potent anti-tumor, anti-inflammatory, and antiviral effects in preclinical models. It has also been shown to induce apoptosis in cancer cells and to inhibit viral replication. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of BRD4, with no significant off-target effects observed. It has been well-characterized in preclinical studies, and its mechanism of action is well-understood. However, there are also some limitations to its use. Its synthesis is complex and low-yielding, which limits its availability and increases its cost. Its potency may also vary depending on the cell type and experimental conditions used.

未来方向

There are several potential future directions for the research on N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the investigation of the synergistic effects of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide with other anti-cancer, anti-inflammatory, or antiviral agents. The development of biomarkers for patient selection and monitoring of treatment response is also an important area of research. Finally, the translation of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide into clinical trials for the treatment of cancer, inflammation, and viral infections is an important future direction.

合成方法

The synthesis of N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 5-bromo-2-furancarboxylic acid, which is then converted to 5-bromo-2-furylamine. The benzimidazole moiety is synthesized separately by reacting 1,2-phenylenediamine with 5-bromo-2-fluoro-1-nitrobenzene. The final step involves coupling the benzimidazole and furan moieties to form N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide. The overall yield of the synthesis is around 10%.

科学研究应用

N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, inflammation, and viral infections. In cancer, BRD4 has been shown to play a critical role in the transcriptional regulation of oncogenes, and its inhibition by N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide leads to the downregulation of these genes. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and breast cancer. In inflammation, BRD4 has been implicated in the regulation of pro-inflammatory cytokines, and its inhibition by N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide leads to the suppression of these cytokines. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown efficacy in preclinical models of rheumatoid arthritis and inflammatory bowel disease. In viral infections, BRD4 has been shown to play a critical role in the replication of several viruses, including human papillomavirus, Epstein-Barr virus, and human immunodeficiency virus. N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide has shown antiviral activity against these viruses.

属性

IUPAC Name

N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O4/c19-16-8-7-15(27-16)17-21-13-6-3-11(9-14(13)22-17)20-18(24)10-1-4-12(5-2-10)23(25)26/h1-9H,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYQLRQHDUSQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-4-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。